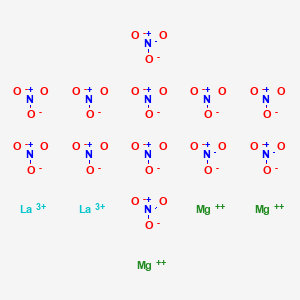
Lithium nitrite
Vue d'ensemble
Description
Lithium nitrite is the lithium salt of nitrous acid, with the chemical formula LiNO₂. This compound is hygroscopic and highly soluble in water. It appears as white, hygroscopic crystals and has a molar mass of 52.9465 g/mol. This compound is primarily used as a corrosion inhibitor in mortar and has applications in the production of explosives due to its ability to nitrosate ketones under specific conditions .
Synthetic Routes and Reaction Conditions:
- Lithium nitrate (LiNO₃) undergoes thermal decomposition above 500°C to yield this compound and oxygen:
Thermal Decomposition: 2LiNO3→2LiNO2+O2
this compound can also be prepared by reacting nitric oxide (NO) with lithium hydroxide (LiOH):Reaction with Nitric Oxide: 4NO+2LiOH→2LiNO2+N2O+H2O
6NO+4LiOH→4LiNO2+N2+2H2O
Industrial Production Methods:
Crystallization: this compound crystals can be obtained by reacting lithium sulfate and barium nitrite in an aqueous solution.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions. For example, it can be oxidized to lithium nitrate.
Substitution Reactions: this compound can participate in substitution reactions, particularly in the nitrosation of ketones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and other strong oxidizers.
Reducing Agents: Reducing agents such as lithium hydroxide can be used in the preparation of this compound.
Major Products:
Oxidation: Lithium nitrate (LiNO₃) is a major product formed from the oxidation of this compound.
Reduction: Nitrous oxide (N₂O) and water (H₂O) are products formed during the reduction of this compound.
Applications De Recherche Scientifique
Lithium nitrite has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including the nitrosation of ketones.
Biology: this compound’s role as a corrosion inhibitor makes it valuable in biological research involving metal equipment.
Industry: It is widely used in the construction industry as a corrosion inhibitor in mortar and concrete.
Mécanisme D'action
The mechanism by which lithium nitrite exerts its effects involves its interaction with molecular targets and pathways:
Corrosion Inhibition: this compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation.
Comparaison Avec Des Composés Similaires
Sodium Nitrite (NaNO₂): Similar to lithium nitrite, sodium nitrite is also a nitrite salt used in various industrial applications.
Potassium Nitrite (KNO₂): Another nitrite salt with similar properties and applications.
Uniqueness:
Solubility: this compound is exceptionally soluble in absolute alcohol, unlike potassium nitrite, which is not very soluble.
Crystallization: The crystallization process of this compound is unique due to its ability to form needle-shaped crystals that are highly pure.
This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
lithium;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNHOWMYUQKKTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].N(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNO2 | |
| Record name | lithium nitrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_nitrite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884518 | |
| Record name | Lithium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13568-33-7 | |
| Record name | Nitrous acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)




![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)


